molecular formula C7H7F3N2S B15204584 (2-(Trifluoromethylthio)phenyl)hydrazine CAS No. 959655-60-8

(2-(Trifluoromethylthio)phenyl)hydrazine

Cat. No.: B15204584
CAS No.: 959655-60-8
M. Wt: 208.21 g/mol
InChI Key: XVEGSQKKNVATGJ-UHFFFAOYSA-N
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Description

(2-(Trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H7F3N2S. It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further bonded to a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethylthio)phenyl)hydrazine typically involves the introduction of the trifluoromethylthio group to a phenylhydrazine derivative. One common method is the reaction of 2-bromo-1-(trifluoromethylthio)benzene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher efficiency and yield, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can lead to various substituted phenyl derivatives .

Scientific Research Applications

(2-(Trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its trifluoromethylthio and hydrazine groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethylthio and hydrazine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable intermediate in synthetic chemistry and a promising candidate for further research in various scientific fields .

Properties

CAS No.

959655-60-8

Molecular Formula

C7H7F3N2S

Molecular Weight

208.21 g/mol

IUPAC Name

[2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-4-2-1-3-5(6)12-11/h1-4,12H,11H2

InChI Key

XVEGSQKKNVATGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NN)SC(F)(F)F

Origin of Product

United States

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